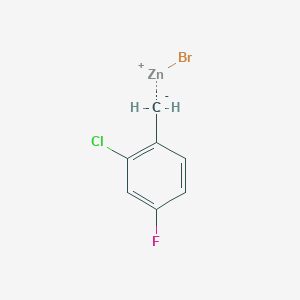

2-Chloro-4-fluorobenzylzinc bromide, 0.50 M in THF

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Chloro-4-fluorobenzylzinc bromide, 0.50 M in tetrahydrofuran (THF), is an organozinc reagent widely used in organic synthesis. This compound is particularly valuable in the field of cross-coupling reactions, where it serves as a nucleophilic partner in the formation of carbon-carbon bonds. The presence of both chlorine and fluorine atoms on the benzyl ring enhances its reactivity and selectivity in various chemical transformations.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-fluorobenzylzinc bromide typically involves the reaction of 2-Chloro-4-fluorobenzyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:

2-Chloro-4-fluorobenzyl bromide+Zn→2-Chloro-4-fluorobenzylzinc bromide

Industrial Production Methods

In industrial settings, the production of 2-Chloro-4-fluorobenzylzinc bromide is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain a steady supply of the organozinc reagent, which is then stored in THF to stabilize the compound and facilitate its use in various applications.

Analyse Des Réactions Chimiques

Types of Reactions

2-Chloro-4-fluorobenzylzinc bromide primarily undergoes substitution reactions, particularly in cross-coupling processes such as the Negishi coupling. It can also participate in addition reactions with electrophiles.

Common Reagents and Conditions

Negishi Coupling: This reaction involves the use of palladium or nickel catalysts to facilitate the coupling of 2-Chloro-4-fluorobenzylzinc bromide with various electrophiles, such as aryl halides or vinyl halides.

Addition Reactions: The compound can react with carbonyl compounds under basic conditions to form secondary or tertiary alcohols.

Major Products

The major products formed from these reactions include substituted aromatic compounds and complex organic molecules that are valuable intermediates in pharmaceutical and agrochemical synthesis.

Applications De Recherche Scientifique

Synthetic Applications in Organic Chemistry

1.1. Nucleophilic Substitution Reactions

2-Chloro-4-fluorobenzylzinc bromide acts as a nucleophile in substitution reactions, particularly in the synthesis of aryl ethers and amines. The presence of both chlorine and fluorine atoms enhances its reactivity, making it suitable for various coupling reactions.

| Reaction Type | Example Reaction | Product Type |

|---|---|---|

| Nucleophilic substitution | C6H4ClFZnBr + R-X → C6H4F-R + ZnX | Aryl ether or amine |

| Cross-coupling | C6H4ClFZnBr + Ar-Br → C6H4F-Ar | Biaryl compounds |

1.2. Synthesis of Pharmaceuticals

This compound is instrumental in synthesizing pharmaceutical intermediates. For instance, it can be used to create compounds that are precursors to drugs such as fluvastatin, an important cholesterol-lowering medication.

Agrochemical Applications

2.1. Synthesis of Pesticides

The compound serves as a key intermediate in the synthesis of various agrochemicals, particularly pesticides. Its ability to form stable carbon-carbon bonds allows for the construction of complex molecular frameworks necessary for effective agrochemical agents.

| Agrochemical Type | Example Compound | Function |

|---|---|---|

| Fungicides | Epoxiconazole | Fungal growth inhibitor |

| Herbicides | Glyphosate derivatives | Weed control |

Material Science Applications

3.1. Polymer Chemistry

In polymer chemistry, 2-chloro-4-fluorobenzylzinc bromide is used to initiate polymerization processes, leading to the development of functionalized polymers that can be utilized in coatings and advanced materials.

3.2. Development of Organometallic Materials

The compound's organometallic nature allows it to be integrated into various materials science applications, including the fabrication of conductive polymers and nanomaterials.

Case Studies and Research Findings

Several studies have documented the effectiveness and versatility of 2-chloro-4-fluorobenzylzinc bromide:

- Fluvastatin Synthesis : A study demonstrated the use of this reagent in synthesizing fluvastatin with improved yields compared to traditional methods, highlighting its role as a key intermediate in pharmaceutical synthesis .

- Agrochemical Development : Research indicated its application in developing new pesticide formulations that exhibit enhanced efficacy against specific pests while maintaining environmental safety .

- Polymerization Studies : Investigations into its use in polymer synthesis revealed that incorporating this organozinc reagent led to polymers with tailored properties suitable for high-performance applications .

Mécanisme D'action

The mechanism of action of 2-Chloro-4-fluorobenzylzinc bromide in chemical reactions involves the transfer of the benzyl group to an electrophilic partner. The zinc atom acts as a mediator, facilitating the nucleophilic attack on the electrophile. The presence of chlorine and fluorine atoms on the benzyl ring can influence the reactivity and selectivity of the compound, directing the formation of specific products.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-Chlorobenzylzinc bromide

- 4-Fluorobenzylzinc bromide

- 2-Bromo-4-fluorobenzylzinc bromide

Comparison

Compared to its analogs, 2-Chloro-4-fluorobenzylzinc bromide offers a unique combination of reactivity and selectivity due to the presence of both chlorine and fluorine atoms. This dual substitution pattern can enhance the compound’s performance in cross-coupling reactions, making it a preferred choice for synthesizing complex organic molecules.

Activité Biologique

2-Chloro-4-fluorobenzylzinc bromide (C7H5BrClF·Zn) is a zinc organometallic compound commonly used in organic synthesis, particularly in cross-coupling reactions. Its biological activity, although less explored than its synthetic utility, presents interesting implications for biochemical and pharmacological applications.

2-Chloro-4-fluorobenzylzinc bromide is synthesized by the reaction of 2-chloro-4-fluorobenzyl bromide with zinc in tetrahydrofuran (THF). The resulting organozinc reagent can participate in various coupling reactions, including Negishi coupling, which is instrumental in forming carbon-carbon bonds.

Biological Activity Overview

The biological activity of 2-chloro-4-fluorobenzylzinc bromide can be categorized into several key areas:

-

Enzymatic Interactions :

- Substrate and Inhibitor Roles : This compound can act as both a substrate and an inhibitor for various enzymes. For example, it may interact with aldehyde dehydrogenase, influencing the oxidation of aldehydes to carboxylic acids.

- Kinase Inhibition : The compound has been noted to inhibit certain kinases involved in cell signaling pathways, potentially affecting cellular proliferation and metabolism.

-

Cellular Effects :

- Gene Expression Modulation : It can alter gene expression related to oxidative stress responses and metabolic pathways. Changes in reactive oxygen species levels have been observed in cell cultures treated with this compound.

- Metabolic Pathway Involvement : The compound participates in various metabolic pathways, being metabolized by cytochrome P450 enzymes. This metabolism can lead to the formation of reactive intermediates that further interact with cellular components.

- Toxicological Considerations :

Case Study 1: Antiviral Activity

Recent studies have explored the antiviral properties of compounds related to 2-chloro-4-fluorobenzylzinc bromide. For instance, derivatives synthesized from similar organozinc reagents have demonstrated significant inhibitory activity against HIV-1 integrase at submicromolar concentrations (IC50 values ranging from 0.19 to 3.7 µM) . These findings suggest potential applications in antiviral drug development.

Case Study 2: Cytotoxicity in Cancer Models

In vitro studies on cancer cell lines have shown that 2-chloro-4-fluorobenzylzinc bromide exhibits dose-dependent cytotoxicity. At concentrations above 10 µM, significant cell death was observed, attributed to the compound's ability to disrupt key metabolic processes and induce apoptosis through oxidative stress pathways .

Data Tables

Propriétés

IUPAC Name |

bromozinc(1+);2-chloro-4-fluoro-1-methanidylbenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF.BrH.Zn/c1-5-2-3-6(9)4-7(5)8;;/h2-4H,1H2;1H;/q-1;;+2/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYIPGXMWYXBULN-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH2-]C1=C(C=C(C=C1)F)Cl.[Zn+]Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClFZn |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.